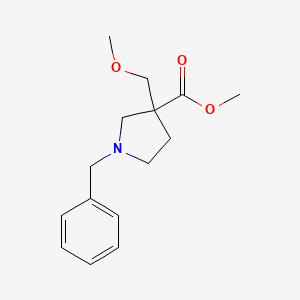

methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLBXYHQYFRCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dipolar Cycloaddition Using Azomethine Ylids

A flow microreactor approach enables rapid assembly of pyrrolidine derivatives via [3+2] cycloaddition. Key steps include:

-

Ylid Generation : N-(Methoxymethyl)-N-(trimethylsilyl)benzylamine reacts with trifluoroacetic acid (TFA) to form an unstabilized azomethine ylid.

-

Reaction with Electrophilic Alkenes : Nitro alkenes (e.g., β-nitrostyrene) undergo cycloaddition at 60–120°C, yielding nitro-substituted pyrrolidines.

-

Post-Functionalization : Reduction of the nitro group and esterification achieve the target compound.

| Parameter | Value |

|---|---|

| Reactor Type | Vapourtec R2+/R4 flow system |

| Residence Time | 30–90 min |

| Temperature | 60–120°C |

| Solvent | Acetonitrile (MeCN) |

| Yield | 70–85% |

This method offers scalability and reduced epimerization but requires precise control of residence time to minimize byproducts.

Michael Addition-Cyclization Strategies

Stereoselective Route via Michael Adducts

A chiral pool approach leverages (R)-α-methylbenzylamine to induce stereoselectivity:

-

Michael Addition : (R)-α-Methylbenzylamine reacts with dimethyl itaconate to form a β-amino ester.

-

Cyclization : Intramolecular lactamization under basic conditions yields a pyrrolidinone intermediate.

-

Functionalization :

-

Enantiomeric Excess : >98% ee achieved via chiral auxiliary.

-

Overall Yield : 45–52% over six steps.

Catalytic Hydrogenation for Enantioselective Synthesis

Asymmetric Hydrogenation of Enamides

A patented method employs ruthenium catalysts for enantioselective hydrogenation:

-

Substrate Preparation : Enamide precursors synthesized from β-keto esters and benzylamine.

-

Hydrogenation : Ru-(S)-BINAP catalyst (1 mol%) under 50 bar H2 at 25°C.

-

Work-Up : Alkaline extraction followed by precipitation at the isoelectric point (pH 4.5–5.0).

| Metric | Value |

|---|---|

| Conversion | >99% |

| Enantiomeric Excess | 99.9% ee |

| Purity | 99.0% (HPLC) |

This method excels in stereocontrol but requires high-pressure equipment.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cycloaddition | Scalable, fast | Epimerization risks | 70–85% |

| Michael-Cyclization | High stereoselectivity | Multi-step, low overall yield | 45–52% |

| Catalytic Hydrogenation | Exceptional ee | High-pressure requirements | 85–90% |

Critical Reaction Parameters and Optimization

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound's structural characteristics position it as a promising scaffold for the synthesis of biologically active molecules. Research indicates that derivatives of pyrrolidine can exhibit significant pharmacological activities, including antimalarial properties. For instance, related compounds have been identified as effective inhibitors of Plasmodium species, showcasing the potential for developing new antimalarial agents based on the pyrrolidine framework .

Case Study: Antimalarial Activity

A study evaluating 4-aryl pyrrolidines highlighted the effectiveness of similar compounds in inhibiting Plasmodium falciparum, with lead compounds demonstrating low EC50 values (effective concentration for 50% inhibition) against both drug-sensitive and resistant strains . This suggests that methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate could be modified to enhance its antimalarial efficacy.

Organic Synthesis

Synthetic Routes

The synthesis of this compound typically involves multi-step processes such as the Mannich reaction, cyclization, and esterification. Optimized synthetic routes ensure high yields and purity, making it suitable for industrial applications.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Addition | Benzylamine + Methyl acrylate | N,N-bis(β-methoxycarbonyl)benzylamine |

| 2 | Cyclization | Sodium methoxide in methanol | Formation of pyrrolidine ring |

| 3 | Esterification | Methanol | This compound |

Enzyme Inhibition

Mechanism of Action

this compound may interact with specific enzymes or receptors due to its structural similarity to naturally occurring alkaloids. This interaction can lead to modulation of biochemical pathways, potentially acting as an inhibitor or activator.

Research Findings

Quantitative data on binding affinities and inhibition constants are essential for understanding its pharmacological potential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.

Industrial Applications

The compound's ability to undergo various chemical transformations—such as oxidation to form ketones or reduction to alcohols—enhances its utility in industrial settings. These reactions can facilitate the production of diverse chemical entities required in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or receptor activation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Notes:

- Methoxymethyl vs. Methyl : The methoxymethyl group (ether) in the target compound likely increases polarity and aqueous solubility compared to the methyl group in 1-benzyl-3-methylpyrrolidine-3-carboxylic acid .

- Methoxymethyl vs.

- Methoxymethyl vs. Methoxy/Hydroxy : Methoxy and hydroxy substituents (as in ) introduce hydrogen-bonding capabilities, which could affect melting points and receptor interactions.

Research Tools and Structural Analysis

The structural characterization of such compounds often relies on crystallographic software like SHELX (for refinement and structure solution ) and visualization tools like Mercury (for analyzing crystal packing and intermolecular interactions ). For example, the puckering of the pyrrolidine ring—critical for conformational analysis—can be quantified using Cremer-Pople coordinates .

Biological Activity

Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 251.31 g/mol

This structure includes a pyrrolidine ring, a methoxymethyl group, and a benzyl substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique methoxymethyl group allows it to modulate the activity of these targets, leading to diverse biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may possess potential as an antimicrobial agent, although specific data on this compound is limited.

- Cytotoxic Effects : Some studies suggest that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against cancer cell lines. The exact cytotoxicity profile of this compound requires further investigation .

- Neuroprotective Properties : Given the structural similarities with known neuroprotective agents, this compound may also be explored for its potential in neuroprotection, particularly in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of related pyrrolidine compounds, revealing that modifications in the substituents significantly influenced their efficacy against various pathogens. While specific data on this compound are scarce, the insights gained from related compounds suggest a promising avenue for future research into its antimicrobial potential.

Q & A

Q. Advanced

- NMR Spectroscopy : Confirms regiochemistry (e.g., methoxymethyl CH₃O-CH₂- protons at δ 3.2–3.5 ppm) and stereochemistry.

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ ~278.3 m/z) and purity.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, crucial for structure-activity relationship (SAR) studies .

How can researchers design experiments to study the stereochemical impact on biological activity?

Advanced

Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., using (R)- or (S)-BINOL ligands). Compare their binding affinities to targets (e.g., receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, highlights stereochemical variations in trifluoromethyl-pyrrolidine analogs showing 10-fold differences in IC₅₀ values .

What purification methods are recommended post-synthesis?

Q. Basic

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals (>95%).

- HPLC : Employ reverse-phase C18 columns for challenging separations of diastereomers .

What strategies optimize reaction yields in multi-step syntheses?

Q. Advanced

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions.

- Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency.

- Flow Chemistry : Continuous reactors minimize side reactions and improve scalability, as noted in ’s ICReDD methodologies .

How does this compound compare to analogs lacking the methoxymethyl group?

Basic

Removing the methoxymethyl group (e.g., methyl 1-benzylpyrrolidine-3-carboxylate) reduces steric bulk, increasing accessibility to the pyrrolidine nitrogen for hydrogen bonding. This can enhance binding to targets like proteases but may decrease metabolic stability .

How can binding affinity to biological targets be analyzed methodologically?

Q. Advanced

- SPR/ITC : Quantify dissociation constants (Kd) in real-time.

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses.

- Mutagenesis Studies : Validate interactions by mutating key residues in target proteins .

What safety protocols are essential when handling this compound?

Q. Basic

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritancy.

- Store in airtight containers at −20°C to prevent degradation .

What computational models predict interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data.

- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives .

Notes on Contradictions and Methodological Considerations

- Stereochemical Outcomes : and highlight divergent stereochemical results depending on catalysts; researchers should validate configurations experimentally.

- Biological Activity : While suggests neuroprotective potential, emphasizes anticancer activity for analogs. Contextualize findings with target-specific assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.